molecular formula C14H13NO3 B1323833 trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-86-8

trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323833
CAS No.: 733740-86-8
M. Wt: 243.26 g/mol
InChI Key: KFDRXXPMKDARCE-VXGBXAGGSA-N
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Description

trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C14H13NO3 It is characterized by the presence of a cyanobenzoyl group attached to a cyclopentane ring, which also bears a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyanobenzoyl group: This can be achieved by reacting benzoyl chloride with a cyanide source under appropriate conditions.

    Cyclopentane ring formation: The cyanobenzoyl group is then introduced to a cyclopentane derivative through a Friedel-Crafts acylation reaction.

    Introduction of the carboxylic acid group: The final step involves the oxidation of a suitable precursor to introduce the carboxylic acid functionality.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyanobenzoyl group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be employed under appropriate conditions.

Major Products:

    Oxidation products: Various oxidized derivatives of the cyclopentane ring.

    Reduction products: Amines or other reduced forms of the cyanobenzoyl group.

    Substitution products: Compounds with different substituents on the benzoyl group.

Scientific Research Applications

Chemistry:

    Synthesis of novel compounds:

Biology:

    Biochemical studies: The compound can be used in biochemical studies to investigate the interactions of cyanobenzoyl derivatives with biological macromolecules.

Medicine:

    Drug development: Due to its unique structural features, the compound is explored for potential therapeutic applications, including as a precursor for the synthesis of pharmacologically active molecules.

Industry:

    Material science: The compound’s derivatives can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

  • trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid
  • trans-2-(3-Cyanobenzoyl)cyclohexane-1-carboxylic acid
  • trans-2-(3-Cyanobenzoyl)cyclopentane-1-sulfonic acid

Uniqueness: trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid is unique due to the specific positioning of the cyanobenzoyl group and the carboxylic acid on the cyclopentane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(1R,2R)-2-(3-cyanobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c15-8-9-3-1-4-10(7-9)13(16)11-5-2-6-12(11)14(17)18/h1,3-4,7,11-12H,2,5-6H2,(H,17,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDRXXPMKDARCE-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901197910
Record name rel-(1R,2R)-2-(3-Cyanobenzoyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-86-8
Record name rel-(1R,2R)-2-(3-Cyanobenzoyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-(3-Cyanobenzoyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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